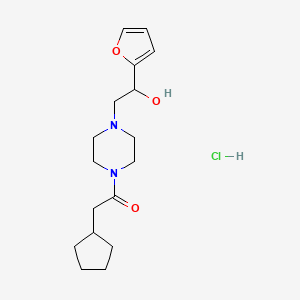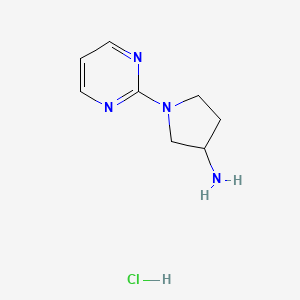![molecular formula C8H8FN3 B2552320 (6-Fluoroimidazo[1,2-a]piridin-3-il)metanamina CAS No. 1020033-25-3](/img/structure/B2552320.png)
(6-Fluoroimidazo[1,2-a]piridin-3-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H8FN3 and a molecular weight of 165.17 g/mol . This compound is characterized by the presence of a fluorine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a methanamine group. It is primarily used in research and development settings.
Aplicaciones Científicas De Investigación
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with a suitable amine source under controlled conditions. One common method includes the use of reductive amination, where the imidazo[1,2-a]pyridine is reacted with formaldehyde and ammonium formate in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives .
Mecanismo De Acción
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethylamine
Uniqueness
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific structural features, including the fluorine atom and methanamine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLWZUZCOKIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2552255.png)



![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
